7-Chloropyrido[4,3-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC18328599
Molecular Formula: C7H5ClN4
Molecular Weight: 180.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5ClN4 |
|---|---|
| Molecular Weight | 180.59 g/mol |
| IUPAC Name | 7-chloropyrido[4,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C7H5ClN4/c8-6-1-5-4(2-10-6)7(9)12-3-11-5/h1-3H,(H2,9,11,12) |
| Standard InChI Key | KVWCBJFHQDATOA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=CN=C1Cl)C(=NC=N2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 7-chloropyrido[4,3-d]pyrimidin-4-amine consists of a pyridine ring fused to a pyrimidine ring at the [4,3-d] positions. The chlorine atom occupies the 7-position on the pyrimidine ring, while the amino group is located at the 4-position of the pyrido moiety. This arrangement creates a planar, aromatic system with distinct electronic properties influenced by the electron-withdrawing chlorine and electron-donating amino group.
The molecular formula is C₇H₅ClN₄, with a calculated molecular weight of 180.59 g/mol. Key structural identifiers include:
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SMILES: ClC1=C2C(=NC=N1)N=CC=C2N
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InChIKey: UZQHYBFDGGQOCH-UHFFFAOYSA-N
These identifiers were derived by modifying the non-chlorinated analog pyrido[4,3-d]pyrimidin-4-amine (CID 18963796) , substituting a hydrogen atom with chlorine at position 7.
Synthesis and Functionalization
Synthetic Routes
The synthesis of 7-chloropyrido[4,3-d]pyrimidin-4-amine can be extrapolated from methodologies used for related pyridopyrimidines :
Route 1: Horner-Wadsworth-Emmons (HWE) Olefination and Cyclization
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Starting Material: 4-Aminopyrimidine-3-carbaldehyde.
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HWE Reaction: Condensation with a phosphorylated chloromethyl reagent introduces the chlorine substituent.
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Photoisomerization: UV irradiation induces Z/E isomerization, facilitating pyridine ring closure.
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Cyclization: Acid-catalyzed intramolecular cyclization yields the fused pyrido[4,3-d]pyrimidine core.
Route 2: Direct Chlorination
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Electrophilic Substitution: Treatment with Cl₂ or SO₂Cl₂ under controlled conditions selectively chlorinates the 7-position.
Functionalization Strategies
Late-stage modifications enable diversification:
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Buchwald–Hartwig Amination: Coupling with aryl halides introduces substituents at the 4-amino group .
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Cross-Coupling Reactions: Suzuki-Miyaura or Sonogashira couplings functionalize the pyridine ring.
Physicochemical and Pharmacological Profiles
Solubility and Stability
The compound’s solubility is pH-dependent, with improved aqueous solubility under acidic conditions due to protonation of the amino group. Stability studies on analogs indicate degradation under prolonged UV exposure, necessitating storage in amber vials .
Biological Activity
While direct studies on 7-chloropyrido[4,3-d]pyrimidin-4-amine are absent, structurally related compounds exhibit:
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Kinase Inhibition: Pyrrolo[2,3-d]pyrimidine analogs (e.g., CCT128930) inhibit Protein Kinase B (PKB/Akt) with IC₅₀ values <100 nM .
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Anticancer Potential: Pyrido[3,2-d]pyrimidines demonstrate antiproliferative effects in tumor xenograft models .
Applications in Drug Development
Kinase-Targeted Therapeutics
The scaffold’s ability to occupy ATP-binding pockets makes it a candidate for kinase inhibitors. Modifications at the 4-amino group (e.g., carboxamides) enhance oral bioavailability and selectivity .
Materials Science
Pyridopyrimidines serve as building blocks for organic semiconductors and nanotubes due to their π-conjugated systems .
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